molecular formula C9H11N3S B3034892 1-Allyl-3-(pyridin-3-yl)thiourea CAS No. 24775-43-7

1-Allyl-3-(pyridin-3-yl)thiourea

Cat. No.: B3034892
CAS No.: 24775-43-7
M. Wt: 193.27 g/mol
InChI Key: UUSFUDLPFIRKEX-UHFFFAOYSA-N
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Description

1-Allyl-3-(pyridin-3-yl)thiourea is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enyl-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSFUDLPFIRKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Context and Research Significance of 1 Allyl 3 Pyridin 3 Yl Thiourea

Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea and its derivatives are a class of organic compounds that have garnered substantial attention across various scientific disciplines. chemscene.commyskinrecipes.com Structurally similar to urea (B33335) but with the oxygen atom replaced by a sulfur atom, these compounds exhibit a remarkable versatility that makes them valuable in fields ranging from materials science to agriculture. myskinrecipes.com In industrial applications, they are used in the production of textiles, dyes, and photographic films. chemscene.com

In the realm of academic and medicinal research, thiourea derivatives are particularly prized for their wide spectrum of biological activities. chemscene.comnih.gov These compounds have been reported to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. chemscene.comnih.govfluorochem.co.uk The functional core of thiourea, with its sulfur and nitrogen atoms, allows for the formation of stable complexes with various metal ions and facilitates hydrogen bonding, which are key to their biological efficacy. mdpi.com This chemical adaptability has made thiourea derivatives a fertile ground for the synthesis of new molecules and the development of heterocyclic compounds like thiazoles and pyrimidines. nih.govsigmaaldrich.com Their significance is further underscored by their use as intermediates in the synthesis of more complex molecules and their application in analytical chemistry as sensors for heavy metal ions. fluorochem.co.uk

Rationale for Investigating 1-Allyl-3-(pyridin-3-yl)thiourea

The specific compound this compound has emerged as a subject of interest due to its distinct molecular architecture and the therapeutic potential suggested by its constituent parts.

This compound is an asymmetrically disubstituted thiourea. Its structure is characterized by a central thiourea moiety (-(NH)C(S)(NH)-) flanked by an allyl group (-CH₂-CH=CH₂) on one nitrogen atom and a pyridin-3-yl group on the other. sigmaaldrich.com

The key structural features that make this compound chemically interesting are:

The Thiourea Core: The sulfur and two nitrogen atoms are nucleophilic and can act as ligands, forming coordination complexes with various metals. The N-H protons can participate in extensive intra- and intermolecular hydrogen bonding. fluorochem.co.ukmdpi.com

The Allyl Group: This unsaturated hydrocarbon chain provides a reactive site for various organic reactions, such as addition reactions across the double bond, allowing for further functionalization and modification of the molecule. The addition of an allyl group to a thiourea structure has been shown in some derivatives to enhance biological activity. unair.ac.id

The Pyridin-3-yl Group: The pyridine (B92270) ring is a common heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center. Its presence can significantly influence the molecule's solubility, electronic properties, and ability to interact with biological targets. nih.govnih.gov

This combination of a flexible thiourea linker with the specific functionalities of the allyl and pyridinyl substituents makes this compound a versatile scaffold for chemical modification.

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships. This compound is considered a promising lead compound based on the known activities of related structures.

Research on various thiourea derivatives has demonstrated their potential in several therapeutic areas. For instance, a study on new pyridyl and pyrazinyl thiourea derivatives revealed their neuroprotective effects against amyloid-β-induced toxicity, which is implicated in Alzheimer's disease. nih.gov Specifically, certain derivatives showed significant neuroprotection by preventing the opening of the mitochondrial permeability transition pore. nih.gov Another study found that the compound 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea exhibited better analgesic activity than diclofenac (B195802) sodium, highlighting the potential contribution of the allyl group to pain inhibition. unair.ac.id

Furthermore, compounds containing the pyridin-3-yl moiety have shown potent anticancer activity. A study on trans-3-(pyridin-3-yl)acrylamide derivatives identified them as powerful inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a promising target for cancer therapy. nih.gov These findings suggest that the pyridin-3-yl group can be a key pharmacophore for interacting with critical biological targets.

The combination of the proven biological activities of the thiourea core, the activity-enhancing potential of the allyl group, and the therapeutic relevance of the pyridin-3-yl ring provides a strong rationale for investigating this compound as a lead compound for the development of new drugs, potentially for neurodegenerative diseases, pain management, or cancer.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24775-43-7 myskinrecipes.comsigmaaldrich.com
Molecular Formula C₉H₁₁N₃S chemscene.commyskinrecipes.comsigmaaldrich.com
Molecular Weight 193.27 g/mol chemscene.commyskinrecipes.comsigmaaldrich.comcymitquimica.com
IUPAC Name N-allyl-N'-(3-pyridinyl)thiourea sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥95% myskinrecipes.comsigmaaldrich.comcymitquimica.com
Topological Polar Surface Area 36.95 Ų chemscene.com
Hydrogen Bond Donors 2 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 3 chemscene.com

Synthetic Methodologies for 1 Allyl 3 Pyridin 3 Yl Thiourea and Analogues

Established Synthetic Pathways

Traditional methods for synthesizing unsymmetrical thioureas like 1-Allyl-3-(pyridin-3-yl)thiourea are reliable and widely documented in chemical literature. These pathways primarily involve condensation and substitution reactions.

The most direct and common method for synthesizing 1,3-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. nih.gov For the target molecule, this involves the reaction of 3-aminopyridine (B143674) with allyl isothiocyanate. The nitrogen atom of the amino group in 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. This reaction is typically performed in a suitable solvent such as acetonitrile, ethanol (B145695), or dichloromethane (B109758) at room temperature or with gentle heating. The process is generally high-yielding and does not require a catalyst. nih.gov

General Reaction Scheme: 3-Aminopyridine + Allyl isothiocyanate → this compound

Another approach involves the use of thiophosgene (B130339) or its safer equivalents. The amine (3-aminopyridine) is first reacted to form an isothiocyanate in situ, which then reacts with the second amine (allylamine). However, due to the high toxicity of thiophosgene, alternative thiocarbonyl transfer reagents are preferred.

One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. Several one-pot methods for preparing unsymmetrical thioureas have been developed. nih.govrsc.orgresearchgate.net A common strategy involves the reaction of two different amines with carbon disulfide in a single reaction vessel. nih.gov For the synthesis of this compound, this would involve the careful, sequential addition of 3-aminopyridine and allylamine (B125299) to a solution containing carbon disulfide and a base. The choice of solvent and reaction conditions is crucial to control the selectivity and yield of the desired unsymmetrical product over symmetrically substituted by-products.

Another one-pot approach generates the isocyanate in situ from a Cbz-protected amine, which can then react with a nucleophile. rsc.org Adapting this for thioureas would involve a similar in situ generation of an isothiocyanate intermediate.

One-Pot Method Reactants Typical Conditions Yield Reference
Cascade ReactionSecondary Amine, Primary Amine, Carbon DisulfideDMSO, 70 °C, 1hGood to Excellent nih.gov
From Cbz-AmineCbz-protected Amine, 2-Chloropyridine, Tf₂O, ThiolDichloromethane, Room TempHigh rsc.org
Mediated by CBr₄Amine 1, CS₂, Amine 2, CBr₄One-pot sequential additionGood to Excellent researchgate.net

Advanced Synthetic Strategies

To overcome some of the limitations of classical methods, such as long reaction times or the use of hazardous reagents, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and the use of novel catalytic systems.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products. asianpubs.orgnih.govrsc.org The synthesis of thiourea (B124793) derivatives can be significantly expedited using this technology. The condensation reaction between 3-aminopyridine and allyl isothiocyanate can be performed in a microwave reactor, reducing the reaction time from hours to mere minutes. nih.govasianpubs.org Similarly, one-pot multi-component reactions for synthesizing heterocyclic systems, which can be analogous to thiourea synthesis, benefit greatly from microwave assistance, offering enhanced efficiency and regioselectivity. nih.govrsc.org

Method Reactants Microwave Conditions Time Reference
Three-Component ReactionMaleic anhydride, Thiosemicarbazide, Hydrazonoyl halides500 W, 150 °C4-8 min nih.gov
Pyridine (B92270) SynthesisPyrrolylpyridinesConventional vs. MW- nih.gov
Imidazo[1,2-a]pyridinesArylglyoxals, 1,3-dicarbonyls, 2-aminopyridinesIodine, MWShort rsc.org

The use of catalysts can enhance the efficiency and selectivity of thiourea synthesis. Recently, nanoparticle-based catalysts have gained attention due to their high surface-area-to-volume ratio and unique catalytic properties. researchgate.netrsc.org For example, nickel nanoparticles immobilized on a metal-organic framework (MOF) have been successfully used to catalyze the synthesis of thiourea derivatives from nitroarenes. researchgate.net This method involves the reduction of a nitro group to an amine, followed by reaction with an isocyanate, showcasing a catalytic route to the precursors of thiourea.

In another advanced approach, silver nanoparticles supported on thiourea-functionalized magnetic hydroxyapatite (B223615) have been shown to be robust and reusable catalysts for various organic transformations. rsc.org While not directly applied to thiourea synthesis itself, the functionalized support highlights the synergy between thiourea chemistry and nanoparticle catalysis. A samarium complex of a pyridyl-thiourea derivative supported on boehmite nanoparticles has also been reported as a recyclable nanocatalyst for other syntheses, indicating the potential for metal-complexes of the target compound or its analogues to be used in catalysis. dntb.gov.ua

Catalyst System Reaction Type Key Features Reference
Ni Nanoparticles on MOFSynthesis from NitrobenzenesRecyclable catalyst, Green synthesis researchgate.net
Ag Nanoparticles on Magnetic SupportOxidation and ReductionRobust, Reusable, Ultrasonic promotion rsc.org
Sm-Thiourea Complex on NanoparticlesTetrazole SynthesisRecyclable, Heterogeneous catalyst dntb.gov.ua

Precursors and Reagents for this compound Synthesis

The synthesis of this compound is typically achieved through the reaction of 3-aminopyridine with allyl isothiocyanate. These precursors are readily available and serve as the fundamental building blocks for the target molecule.

3-Aminopyridine: This is a key precursor, providing the pyridinyl moiety of the final compound. It is a commercially available aromatic amine.

Allyl Isothiocyanate: This reagent provides the allyl and thiourea functionalities. It is a well-known organosulfur compound.

In some synthetic variations, particularly for unsymmetrical thioureas, carbon disulfide can be used in a one-pot reaction with two different amines. rsc.org For instance, the reaction of an amine with carbon disulfide can generate a dithiocarbamate (B8719985) salt in situ, which then reacts with a second amine to form the thiourea. rsc.org

Precursor/Reagent Role in Synthesis CAS Number
3-AminopyridineSource of the pyridin-3-yl group462-08-8
Allyl IsothiocyanateSource of the allyl and thiocarbonyl groups57-06-7
Carbon DisulfideAlternative thiocarbonyl source75-15-0
Diethyl amineBase/catalyst in some methods109-89-7
Dimethyl Sulfoxide (B87167) (DMSO)Solvent67-68-5

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound and its analogues is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

Research into the synthesis of analogous unsymmetrical thioureas has provided insights into optimizing these conditions. For example, in the synthesis of unsymmetrical thioureas from amines and carbon disulfide, a study found that using 1.2 equivalents of both carbon disulfide and diethyl amine in dimethyl sulfoxide (DMSO) at 70°C for 1 hour resulted in a 95% yield of the desired product. rsc.org When the temperature was lowered to 40°C, the reaction time increased, and the yield was reduced. rsc.org

The synthesis of thiourea derivatives based on 3-aminopyridin-2(1H)-ones with various isothiocyanates, including allyl isothiocyanate, has also been explored. mdpi.com These reactions highlight the versatility of the aminopyridine core in forming thiourea linkages.

A study on the one-step synthesis of unsymmetrical thioureas from amines and carbon disulfide demonstrated that the application of 3-aminopyridine in this transformation was successful, yielding the desired product in 78% yield after 12 hours. rsc.org This indicates that while the reaction is feasible, the reaction time can be significant.

Parameter Condition Effect on Yield/Reaction Time Reference
Solvent Dimethyl Sulfoxide (DMSO)Facilitates the reaction, leading to high yields. rsc.org
Temperature 70°COptimal for achieving high yield in a short reaction time. rsc.org
40°CLower temperature leads to prolonged reaction time and reduced yield. rsc.org
Reagent Stoichiometry 1.2 equiv. Carbon Disulfide & 1.2 equiv. DiethylamineOptimal for maximizing yield (95%). rsc.org
Reaction Time 1 hourSufficient for high yield under optimal conditions. rsc.org
12 hoursRequired for good yield (78%) in the case of 3-aminopyridine with carbon disulfide. rsc.org

Spectroscopic and Structural Elucidation of 1 Allyl 3 Pyridin 3 Yl Thiourea

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Allyl-3-(pyridin-3-yl)thiourea, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H, C=S, C-N, and C=C functional groups, as well as the vibrations associated with the pyridine (B92270) ring. The precise positions of these bands would provide insights into the molecular structure and bonding. However, at present, a detailed and publicly available FT-IR spectrum for this specific compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons, their chemical environments, and their connectivity. The spectrum would be expected to show distinct signals for the protons of the allyl group and the pyridine ring. The chemical shifts, splitting patterns, and coupling constants of these signals would be instrumental in confirming the molecular structure. Unfortunately, specific ¹H NMR data for this compound is not currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display signals for each unique carbon atom in the molecule, including the C=S carbon of the thiourea (B124793) group, the carbons of the allyl group, and the carbons of the pyridine ring. The chemical shifts of these signals would offer valuable information about the electronic environment of each carbon atom. As with the other spectroscopic data, specific ¹³C NMR data for this compound is not readily accessible.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π→π* and n→π* electronic transitions within the pyridine ring and the thiourea moiety. The position and intensity of these bands would provide insights into the electronic structure of the molecule. However, a detailed UV-Vis spectrum and analysis for this specific compound are not currently documented in publicly available sources.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₁N₃S), the expected exact mass would be approximately 193.067 g/mol . A high-resolution mass spectrum would confirm this molecular weight with high precision.

In the absence of experimental data for this compound, a hypothetical fragmentation pattern can be proposed based on the structure. Electron ionization (EI) would likely lead to the cleavage of the molecule at its most labile bonds. Common fragmentation pathways for related thiourea derivatives include the loss of the allyl group, cleavage of the C-N bonds of the thiourea moiety, and fragmentation of the pyridine ring.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Fragment IonProposed StructureExpected m/z
[M]+•[C₉H₁₁N₃S]+•193
[M - CH₂CH=CH₂]+[C₆H₆N₃S]+152
[M - C₃H₅NCS]+[C₅H₅N₂]+93
[C₅H₄N]+Pyridyl cation78
[C₃H₅]+Allyl cation41

Note: This table is illustrative and based on general fragmentation patterns of similar compounds. It does not represent actual experimental data.

Solid-State Structural Analysis

The solid-state structure of a molecule provides invaluable insights into its conformation, packing, and intermolecular interactions. The primary method for this analysis is single-crystal X-ray diffraction.

Single Crystal X-ray Diffraction Studies

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Such a study would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the crystal system, space group, and unit cell dimensions. For related N,N'-disubstituted thioureas, the thiourea backbone often adopts a planar or near-planar conformation. The relative orientation of the allyl and pyridyl substituents would be a key finding of such an analysis.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a crystal structure for this compound, the nature of its intermolecular interactions can be inferred from studies on analogous compounds. Thiourea derivatives are well-known for their ability to form robust hydrogen-bonding networks. rsc.org

The N-H protons of the thiourea group are effective hydrogen bond donors, while the sulfur atom and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. It is highly probable that the crystal packing of this compound would be dominated by intermolecular N-H···S and N-H···N hydrogen bonds. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Tautomerism and Conformational Studies

Thiourea derivatives can exist in different tautomeric and conformational forms. The potential for thione-thiol tautomerism exists, although the thione form is generally more stable.

Coordination Chemistry of 1 Allyl 3 Pyridin 3 Yl Thiourea and Its Metal Complexes

Ligating Properties and Coordination Modes

The coordination behavior of 1-allyl-3-(pyridin-3-yl)thiourea is primarily governed by the presence of sulfur and nitrogen atoms, which can act as Lewis bases, donating their lone pair of electrons to a metal center. The specific arrangement of these atoms within the molecule allows for both monodentate and bidentate coordination.

This compound features three potential nitrogen donor atoms (one on the pyridine (B92270) ring and two in the thiourea (B124793) backbone) and one sulfur donor atom. The thione sulfur atom is considered a soft donor and typically forms strong bonds with soft metal ions. The nitrogen atoms are harder donors. In many thioamide complexes, a reverse 'S' coordination is favored over the more conventional 'N' coordination to the metal catalyst. rsc.orgresearchgate.net The pyridine nitrogen, being part of an aromatic system, is a well-established ligating site in a vast number of coordination compounds. nih.gov The interplay between these donor atoms dictates the ultimate structure of the resulting metal complex. nih.govresearchgate.net

While monodentate coordination through either the sulfur or the pyridine nitrogen is possible, this compound most commonly acts as a bidentate ligand, forming a stable chelate ring with the metal ion. libretexts.orglibretexts.org This chelation significantly enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect. libretexts.org

Studies on the closely related ligand, 1-allyl-3-(2-pyridyl)thiourea (APTU), have shown that it coordinates to palladium(II) in a bidentate fashion through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. researchgate.net This coordination occurs while the ligand is in its thione form (C=S). The formation of a five-membered chelate ring is a common and stable arrangement for such ligands. researchgate.net It is highly probable that this compound behaves similarly, forming a stable chelate ring with transition metal ions.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be manipulated to control the nature of the final product.

Complexes of pyridylthiourea derivatives have been successfully synthesized with a variety of transition metals. For instance, palladium(II) complexes of 1-allyl-3-(2-pyridyl)thiourea have been prepared, yielding products with the general formulas [Pd(APTU)Cl2] and [Pd(APTU)2]Cl2. researchgate.net The synthesis of nickel(II) complexes with thiourea derivatives can result in either mononuclear or binuclear species depending on the reaction conditions and the presence of other ligands. core.ac.uk Similarly, copper(II), zinc(II), and cobalt(II) complexes with various N,S bidentate ligands, including thiourea derivatives, have been reported. iiste.orgresearchgate.netnih.gov

The general approach for the synthesis of these complexes involves dissolving the ligand in a suitable solvent, such as ethanol (B145695) or acetone, and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) dropwise. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. researchgate.net

Table 1: Examples of Synthesized Pyridylthiourea Metal Complexes and General Conditions

Metal IonLigandGeneral Reaction ConditionsReference
Palladium(II)1-allyl-3-(2-pyridyl)thioureaReaction of ligand with PdCl2 in an appropriate solvent. researchgate.net
Nickel(II)Thiourea derivativesReaction with nickel(II) salts in the absence or presence of co-ligands. core.ac.uk
Cobalt(II)1-(4-Chlorophenyl)-3-(pyrimidin-2-yl)thioureaReaction of the ligand with cobalt(II) chloride in ethanol. iiste.org
Copper(II)N-(di(pyridin-2-yl)carbamothioyl)benzamidesReaction of the ligand with copper(II) chloride in ethanol. researchgate.net
Zinc(II)Schiff bases of S-benzyldithiocarbazateReaction with zinc(II) acetate. nih.gov

The optimization of complexation reactions is crucial for obtaining high yields of pure products. Factors that are typically optimized include:

Molar ratio of metal to ligand: Varying the stoichiometry can lead to the formation of complexes with different numbers of ligands coordinated to the metal center. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the resulting complex. mdpi.com

Temperature: Some reactions may require heating to overcome activation energy barriers, while others may proceed readily at room temperature. mdpi.com

pH: The acidity or basicity of the reaction medium can affect the protonation state of the ligand and thus its coordinating ability.

For the palladium(II) complexes of 1-allyl-3-(2-pyridyl)thiourea, the conditions for the complexation reactions were optimized to achieve the desired products. researchgate.net Similar optimization strategies would be necessary for the synthesis of complexes with this compound.

Characterization of Metal Complexes

Once synthesized, the metal complexes of this compound are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Based on the characterization of the palladium(II) complexes of the analogous 1-allyl-3-(2-pyridyl)thiourea, the following spectroscopic changes can be anticipated upon complexation of this compound: researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show characteristic bands for the C=S and N-H stretching vibrations. Upon coordination, the C=S stretching frequency is expected to shift to a lower wavenumber, indicating the involvement of the sulfur atom in bonding to the metal. Changes in the bands associated with the pyridine ring vibrations would also confirm the coordination of the pyridine nitrogen. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand will display absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and the thiourea moiety. Upon complexation, these bands are likely to undergo a hypsochromic (blue) shift. New bands corresponding to ligand-to-metal charge transfer (LMCT) transitions may also appear. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals for the protons on the pyridine ring and the N-H protons of the thiourea group are expected to be most affected by coordination. These signals will likely shift downfield upon complexation due to the deshielding effect of the metal ion. researchgate.net

Table 2: Expected Spectroscopic Shifts Upon Complexation of this compound

Spectroscopic TechniqueExpected ObservationRationale
Infrared (IR)Shift of C=S stretching vibration to lower frequency.Weakening of the C=S bond upon coordination of sulfur to the metal.
Changes in pyridine ring vibration modes.Involvement of the pyridine nitrogen in coordination.
UV-Visible (UV-Vis)Hypsochromic shift of ligand-centered transitions.Stabilization of the ligand orbitals upon coordination.
Appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands.Electronic transitions from the ligand to the metal d-orbitals.
¹H Nuclear Magnetic Resonance (NMR)Downfield shift of pyridine and N-H proton signals.Deshielding of protons upon coordination to the electron-withdrawing metal center.

Spectroscopic Analysis of Complexes (UV-Vis, IR, NMR)

The coordination of this compound to a metal center induces significant changes in its spectroscopic signatures. These changes provide valuable insights into the mode of coordination and the nature of the metal-ligand bond.

UV-Visible Spectroscopy: The electronic spectra of metal complexes of this compound are expected to exhibit bands corresponding to intra-ligand transitions as well as ligand-to-metal charge transfer (LMCT) bands. The π → π* and n → π* transitions of the pyridine and thiourea moieties are typically observed. Upon coordination to a metal ion, these bands may undergo a hypsochromic (blue) or bathochromic (red) shift. For instance, in related palladium(II) complexes with N-allyl-N'-(2-pyridyl)thiourea, a hypsochromic shift of the π → π* and n → π* bands is observed, which is attributed to the coordination of the ligand to the metal. Additionally, new bands in the visible region, characteristic of d-d transitions or LMCT, are anticipated, providing information about the geometry of the complex. mdpi.com In studies on various transition metal complexes with thiourea derivatives, charge transfer transitions are universally observed, and shifts in the absorption spectra upon complexation are considered evidence of coordination. rjwave.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the this compound ligand. The key vibrational bands to monitor are the ν(C=S), ν(C=N) of the pyridine ring, and the ν(N-H) stretching frequencies.

ν(C=S) band: A shift in the ν(C=S) band to a lower wavenumber is a strong indicator of the sulfur atom's involvement in coordination. This is due to the weakening of the C=S double bond upon donation of electron density to the metal center.

ν(C=N) band: A shift in the stretching frequency of the pyridine C=N bond to a higher wavenumber typically signifies the coordination of the pyridine nitrogen atom to the metal ion.

ν(N-H) band: Changes in the position and shape of the N-H stretching bands can also provide evidence of coordination and involvement in hydrogen bonding within the complex structure. In many thiourea complexes, the disappearance or significant shift of the ν(N-H) band can indicate deprotonation and coordination through the nitrogen atom. mdpi.com

Based on studies of similar pyridyl-thiourea ligands, this compound is expected to act as a bidentate ligand, coordinating through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution can provide detailed information about the structure of the complexes. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms will be affected.

¹H NMR: The protons of the pyridine ring, particularly those in positions adjacent to the nitrogen (H-2 and H-6), are expected to show a significant downfield shift upon coordination due to the deshielding effect of the metal ion. The N-H protons of the thiourea moiety would also experience a change in their chemical environment.

¹³C NMR: The carbon atom of the C=S group is expected to shift downfield upon coordination, reflecting the donation of electron density from the sulfur atom to the metal. The carbons of the pyridine ring will also be affected, with the carbons adjacent to the nitrogen showing the most significant shifts.

The following table summarizes the expected spectroscopic changes upon coordination:

Spectroscopic TechniqueKey FeatureExpected Change Upon Coordination
UV-Vis Intra-ligand transitionsShift in wavelength (hypsochromic or bathochromic)
d-d or LMCT bandsAppearance of new bands
IR ν(C=S)Shift to lower wavenumber
ν(C=N) (pyridine)Shift to higher wavenumber
ν(N-H)Shift and/or broadening
¹H NMR Pyridine protons (esp. H-2, H-6)Downfield shift
N-H protonsChange in chemical shift and broadening
¹³C NMR C=S carbonDownfield shift
Pyridine carbonsShift in chemical shifts

Elemental and Thermogravimetric Analysis of Complexes

Elemental Analysis: Elemental analysis is a fundamental technique used to confirm the stoichiometry of the synthesized metal complexes. By determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur, the empirical formula of the complex can be established, which in turn helps in elucidating the metal-to-ligand ratio. For instance, a 1:2 metal-to-ligand ratio is common for divalent metal ions forming octahedral or square planar complexes with bidentate ligands. mdpi.comrsc.org

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the nature of any solvent molecules present in the crystal lattice. The decomposition of the complexes typically occurs in distinct steps. For hydrated complexes, the initial weight loss at lower temperatures (around 100-150 °C) usually corresponds to the loss of water molecules. The subsequent decomposition at higher temperatures involves the breakdown of the organic ligand, and the final residue is often the metal oxide. Studies on related thiourea complexes have shown that they are generally stable up to certain temperatures, with the decomposition pattern providing insights into the strength of the coordination bonds. ksu.edu.tr

A hypothetical TGA data table for a metal complex of this compound might look as follows:

ComplexDecomposition StepTemperature Range (°C)Weight Loss (%)Assignment
[M(L)₂Cl₂]·2H₂O190 - 140~5%Loss of 2 H₂O molecules
2200 - 350~45%Decomposition of allyl groups
3350 - 550~30%Decomposition of pyridyl-thiourea backbone
Final Residue> 550Metal Oxide

L = this compound

X-ray Crystallographic Studies of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. While no specific crystal structures of this compound complexes have been reported in the searched literature, predictions can be made based on related structures.

It is anticipated that this compound would coordinate to metal ions in a bidentate fashion through the pyridine nitrogen and the thiourea sulfur atom, forming a stable chelate ring. The geometry of the resulting complex would depend on the metal ion, its oxidation state, and the other ligands present. For example, with Pd(II) or Pt(II), square planar geometries are expected. nih.gov For first-row transition metals like Ni(II), Cu(II), and Co(II), both tetrahedral and octahedral geometries are possible, with the latter being achieved by the coordination of two ligand molecules and two ancillary ligands (e.g., halides or solvent molecules). rsc.org

The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the N-H groups of the thiourea moiety and π-π stacking of the pyridine rings.

Electrochemical Investigations of Metal Complexes

The electrochemical behavior of metal complexes of this compound can be investigated using techniques like cyclic voltammetry. These studies provide information on the redox properties of the metal center within the complex. The coordination of the ligand can significantly influence the reduction potential of the metal ion.

The voltammograms of the complexes are expected to show redox peaks corresponding to the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple. The position of these peaks will be dependent on the nature of the metal and the electronic properties of the this compound ligand. The electron-donating or -withdrawing nature of the substituents on the ligand can tune the electron density on the metal center, thereby affecting its redox potential. In some cases, ligand-based redox processes may also be observed.

Influence of Ligand Denticity on Complex Structure and Properties

The denticity of a ligand, or the number of donor atoms it uses to bind to a central metal atom, is a crucial factor that determines the structure and properties of the resulting complex. This compound possesses multiple potential donor atoms: the pyridine nitrogen, the two thiourea nitrogens, and the thiourea sulfur.

While it can potentially act as a monodentate ligand through the sulfur atom, the presence of the pyridine ring in a suitable position strongly favors bidentate (N,S) chelation. This chelation leads to the formation of a thermodynamically stable five- or six-membered ring, which is a common feature in the coordination chemistry of similar ligands. mdpi.com

Biological Activity Studies of 1 Allyl 3 Pyridin 3 Yl Thiourea Excluding Clinical Data

Antimicrobial Research

No research data is currently available on the antimicrobial properties of 1-Allyl-3-(pyridin-3-yl)thiourea.

Antibacterial Efficacy and Mechanistic Investigations

There are no studies reporting on the antibacterial efficacy or the specific mechanisms of action for this compound.

There is no available data to suggest that this compound inhibits bacterial topoisomerase II, DNA gyrase, or topoisomerase IV.

No studies have been published that investigate the ability of this compound to inhibit biofilm formation.

Antifungal Efficacy

There is no published research on the antifungal efficacy of this compound.

Antimycobacterial and Antitubercular Research

There are no specific studies on the antimycobacterial or antitubercular activity of this compound.

Anticancer Research (In Vitro Mechanistic Studies)

There is no available literature detailing in vitro mechanistic studies of the anticancer properties of this compound.

Lack of Publicly Available Research Data on the Biological Activities of this compound

Despite a comprehensive search for scientific literature, no specific studies detailing the biological activities of the chemical compound this compound were found.

As a result, it is not possible to provide an article on its cytotoxicity against cancer cell lines, its mechanisms of action in cancer cells, or its enzyme inhibition properties as requested. The compound is listed by several chemical suppliers, indicating its availability for research purposes. However, it appears that dedicated studies on its biological effects, particularly in the areas of oncology and enzymology, have not been published in publicly accessible scientific journals or databases.

While there is a body of research on the anticancer and enzyme inhibition activities of various other thiourea (B124793) and pyridine (B92270) derivatives, this information is not directly applicable to "this compound." The biological activity of a chemical compound is highly specific to its unique structure. Therefore, extrapolating data from related but different molecules would be scientifically inaccurate and speculative.

Without any primary research data on "this compound," any attempt to generate the requested article would be a fabrication of information, which falls outside the scope of providing accurate and factual content. Further investigation by the scientific community is required to determine the biological properties of this specific compound.

Enzyme Inhibition Studies (Broader Scope)

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Research into the cholinesterase inhibitory potential of this compound is not extensively documented in publicly available scientific literature. However, the broader class of compounds containing pyridyl and thiourea moieties has been a subject of investigation for the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's.

For instance, novel dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) based on a pyridyl-pyridazine structure have been synthesized and evaluated. nih.govhueuni.edu.vnnih.gov In one such study, a series of pyridazine-containing compounds were tested for their in-vitro inhibitory activities. While not containing the allyl thiourea group, these studies highlight the potential of the pyridine ring in interacting with the active sites of cholinesterase enzymes. For example, certain pyridazine (B1198779) glycoconjugates demonstrated potent inhibition of both AChE and BuChE, with some compounds showing IC₅₀ values in the micromolar range, and in some cases, outperforming the standard drug rivastigmine. nih.govhueuni.edu.vnnih.gov

The development of dual inhibitors is of particular interest as it may offer a more comprehensive therapeutic approach by enhancing cholinergic transmission. nih.govhueuni.edu.vnnih.gov The general structure-activity relationship (SAR) studies in this area suggest that the nature and position of substituents on the pyridine ring, as well as the linker connecting it to another moiety, significantly influence the inhibitory potency and selectivity for AChE over BuChE or vice versa.

Table 1: Cholinesterase Inhibition by Pyridyl-Pyridazine Derivatives This table presents data for structurally related compounds, not this compound.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference

Tyrosinase Inhibition

There is a lack of specific studies investigating the tyrosinase inhibitory activity of this compound. However, the general class of thiourea derivatives has been explored for this purpose. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications related to hyperpigmentation.

Various natural and synthetic compounds containing a thiourea or a related moiety have been identified as tyrosinase inhibitors. nih.gov For example, some coumarin (B35378) derivatives incorporating a thiourea-like structure have demonstrated potent inhibition of mushroom tyrosinase. nih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site.

It is important to note that the inhibitory potency can vary significantly between mushroom tyrosinase and human tyrosinase. For instance, thiamidol, a resorcinyl-thiazole derivative, is a highly potent inhibitor of human tyrosinase (IC₅₀ of 1.1 µmol/L) but shows weak inhibition against mushroom tyrosinase. nih.gov This highlights the need for specific testing of this compound against human tyrosinase to determine its potential in this area.

Urease Inhibition

Studies on other thiourea derivatives have demonstrated significant urease inhibitory activity. For example, some oxazole-based imidazopyridine scaffolds have been evaluated against urease, with thiourea being used as a reference standard (IC₅₀ = 21.37 ± 1.76 μM). nih.gov In these studies, several of the synthesized compounds exhibited more potent inhibition than thiourea, with IC₅₀ values in the low micromolar range. nih.gov

The structure-activity relationship studies of these related compounds suggest that the nature of the substituents on the aromatic rings plays a crucial role in their inhibitory potential. The presence of electron-withdrawing or hydrogen-bonding groups can enhance the activity. Given that this compound contains a pyridine ring, which can participate in hydrogen bonding, it could potentially exhibit urease inhibitory activity, though experimental verification is required.

Table 2: Urease Inhibition by Structurally Related Compounds This table presents data for structurally related compounds and the reference standard, not this compound.

CompoundUrease IC₅₀ (µM)Reference

Other Enzyme Targets

While direct studies on this compound are limited, research into structurally similar compounds suggests potential interactions with other enzyme systems, such as cyclooxygenase (COX). COX enzymes are involved in the inflammatory pathway, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).

Thiadiazole derivatives, which share some structural similarities with the pyridine-thiourea scaffold, have been evaluated as selective COX-2 inhibitors. nih.gov Some of these compounds have shown high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. nih.gov Furthermore, some 2-(trimethoxyphenyl)-thiazoles have also been identified as good inhibitors of both COX isoforms, with some exhibiting selectivity for COX-2. nih.gov These findings suggest that the broader structural class to which this compound belongs may have the potential for COX inhibition, although this requires specific investigation.

Antioxidant Activity Investigations

Direct experimental data on the antioxidant properties of this compound are not extensively reported. However, studies on related pyridyl thiourea derivatives have demonstrated notable antioxidant functions.

For example, a series of phenethyl-5-bromo-pyridyl thiourea (PEPT) compounds, which are also potent anti-HIV agents, were evaluated for their antioxidant activity. nih.govresearchgate.net These compounds were found to inhibit the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with EC₅₀ values in the micromolar range. nih.govresearchgate.net The free thiourea group was identified as essential for this antioxidant activity. nih.govresearchgate.net

Other studies on thiazolo[4,5-b]pyridine (B1357651) derivatives have also reported antioxidant properties, as evaluated by DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. pensoft.netbiointerfaceresearch.com The antioxidant capacity of thiourea derivatives is often attributed to their ability to scavenge free radicals, with the N-H bonds of the thiourea moiety playing a key role in this process through a hydrogen atom transfer (HAT) mechanism. hueuni.edu.vn

Table 3: Antioxidant Activity of Related Pyridyl Thiourea Derivatives This table presents data for structurally related compounds, not this compound.

CompoundAssayEC₅₀ (µM)Reference

Antiprotozoal Research

There is a lack of specific research on the antiprotozoal activity of this compound. However, the broader class of heterocyclic compounds containing thiazole (B1198619) and thiourea moieties has shown promise in this area. For example, 2-aminothiazoles have been reported to exhibit a range of biological activities, including antiprotozoal effects. nih.gov

Furthermore, various synthetic heterocyclic compounds, such as those based on quinolizidine (B1214090) and triazole structures, have been investigated for their activity against protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govmdpi.comresearchgate.net These studies often focus on identifying novel scaffolds that can be developed into new antiprotozoal drugs. The potential of this compound in this context remains to be explored through dedicated screening programs.

Antiviral Research (e.g., Anti-HIV Activity)

While specific data on the antiviral activity of this compound is not available, a significant body of research exists on the anti-HIV activity of structurally related pyridinyl thiourea compounds. These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Studies on phenethyl-5-bromopyridyl thiourea (PEPT) derivatives have demonstrated potent anti-HIV-1 activity. nih.govresearchgate.net The free thiourea group was found to be crucial for this activity. nih.govresearchgate.net Further research into chiral thiourea compounds has shown that the stereochemistry of the molecule can profoundly affect its anti-HIV potency. nih.gov Specifically, the R stereoisomers of several PETT (phenethylthiazolylthiourea) derivatives exhibited significantly lower IC₅₀ values for the inhibition of HIV-1 reverse transcriptase compared to their S enantiomers. nih.gov

Structure-activity relationship studies have also highlighted the importance of the substitution pattern on the pyridine ring. Halo-substitutions, particularly at the 5-position, have been shown to enhance anti-HIV activity. nih.gov These findings suggest that the pyridinyl thiourea scaffold is a promising framework for the development of novel anti-HIV agents. The specific contribution of the allyl group at the 1-position and the pyridin-3-yl group in this compound to antiviral activity warrants further investigation.

Antidiabetic Research

Current literature searches did not yield specific studies investigating the antidiabetic properties of this compound. While research into other thiourea derivatives has shown potential for managing diabetes mellitus by targeting enzymes like α-amylase and α-glucosidase, no such data is presently available for this particular compound. nih.govnih.gov

CompoundTest SystemMeasured EffectResults
This compoundNot ApplicableNot ApplicableNo data available

No specific research findings on the antidiabetic activity of this compound were identified in the performed search.

Anticonvulsant Research

Research into the anticonvulsant properties of compounds structurally related to this compound has been conducted. A study evaluated a series of pyrid-3-yl-sulfonyl ureas and thioureas for their effectiveness in the maximal electroshock (MES) seizure test in mice. nih.gov

Within this study, two sulfonylthioureas, designated BM 11 and BM 34, which are structurally related to the pyrid-3-yl-thiourea class, demonstrated notable anticonvulsant activity. nih.gov These compounds were found to be active in the MES test, a model often predictive of efficacy against generalized tonic-clonic seizures. Their anticonvulsant profile was reported to be similar to that of phenytoin, showing activity in the MES test but not in seizures induced by chemical convulsants such as pentetrazole, strychnine, bicuculline, picrotoxine, and N-methyl-D,L-aspartic acid. nih.gov The potency of these related compounds was highlighted as being higher than that of phenytoin. nih.gov

It is important to note that while this research provides insights into the potential anticonvulsant activity of the pyrid-3-yl-thiourea chemical class, the direct anticonvulsant effects of this compound itself were not explicitly detailed in the available literature.

Compound/AnalogueTest SystemMeasured EffectKey Findings
BM 11 (sulfonylthiourea)Maximal Electroshock Seizure (MES) test in mice50% effective dose (ED50)ED50 of 1.72 mg/kg. nih.gov
BM 34 (sulfonylthiourea)Maximal Electroshock Seizure (MES) test in mice50% effective dose (ED50)ED50 of 1.19 mg/kg. nih.gov
Phenytoin (Reference Drug)Maximal Electroshock Seizure (MES) test in miceAnticonvulsant ProfileActive in MES test, inactive in chemically induced seizures. nih.gov

Computational and Theoretical Investigations of 1 Allyl 3 Pyridin 3 Yl Thiourea

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis (Hydrogen Bonds, π-π Stacking)

A critical aspect of molecular docking is the analysis of intermolecular interactions that stabilize the ligand-protein complex. These interactions predominantly include hydrogen bonds and π-π stacking. Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of 1-Allyl-3-(pyridin-3-yl)thiourea, the nitrogen and sulfur atoms of the thiourea (B124793) group, as well as the nitrogen of the pyridine (B92270) ring, could potentially act as hydrogen bond acceptors or donors.

π-π stacking is a non-covalent interaction between aromatic rings. The pyridine ring in this compound could engage in such interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site.

A specific analysis of these interactions for this compound is not available in the reviewed literature.

Prediction of Binding Affinities and Target Identification

Molecular docking simulations also provide a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. This predictive power allows for the virtual screening of large compound libraries against a specific biological target to identify potential hits.

While numerous studies have performed such predictions for other thiourea derivatives, identifying their potential biological targets researchgate.netnih.govbiotech-asia.orgrsc.org, no such data has been published for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. An MD simulation of this compound complexed with a protein target would offer a more dynamic and detailed picture of the binding event than static docking. However, no such simulation studies have been reported for this specific compound in the available literature.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on their structural features. For this compound, SAR studies would involve computationally modifying the allyl group, the pyridine ring, or the thiourea linker and predicting how these changes affect its binding to a potential target. This information is invaluable for optimizing lead compounds. While SAR studies exist for various thiourea derivatives nih.govnih.gov, specific in silico SAR data for this compound is not documented.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and reactivity. For this compound, DFT could be used to determine its optimal 3D conformation, charge distribution, and predict its reactivity in various chemical environments. Despite the broad applicability of DFT, specific studies applying this method to this compound have not been identified in the scientific literature.

Prediction of Druglikeness and Oral Bioavailability

In the early stages of drug discovery, it is crucial to assess whether a compound possesses "druglike" properties. This is often evaluated using computational models such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Oral bioavailability, which is the fraction of an administered drug that reaches the systemic circulation, can also be predicted using in silico models. These predictions help to prioritize compounds with a higher probability of success in clinical development.

While web-based tools and software are available to perform these predictions, no published study has reported the predicted druglikeness and oral bioavailability of this compound.

Advanced Applications in Chemical Sciences

Catalysis (Organocatalysis and Metal-Catalyzed Reactions)

Thiourea (B124793) derivatives have emerged as a pivotal class of molecules in both organocatalysis and metal-catalyzed reactions. 1-Allyl-3-(pyridin-3-yl)thiourea is structurally equipped to participate in both catalytic paradigms.

Organocatalysis: The core of thiourea's catalytic activity lies in its ability to act as a hydrogen-bond donor. wikipedia.org The two N-H protons can form a bidentate hydrogen-bonding interaction, creating a "clamp-like" motif that activates electrophilic substrates, particularly those containing carbonyl groups. wikipedia.orgacs.org This non-covalent interaction, sometimes referred to as "partial protonation," lowers the energy of the transition state, accelerating the reaction under mild, metal-free conditions. wikipedia.orgacs.org In bifunctional catalysts, the pyridine (B92270) moiety within this compound can act as a Brønsted or Lewis base, activating a nucleophile simultaneously as the thiourea part activates the electrophile. acs.orgnih.gov This dual activation is a hallmark of highly efficient organocatalysts used in asymmetric multicomponent reactions. rsc.org

Metal-Catalyzed Reactions: Thioureas are highly versatile ligands in coordination chemistry, capable of binding to metal centers through their sulfur atom (a soft donor) or in combination with nitrogen or oxygen atoms (hard donors). rsc.orguobasrah.edu.iqmdpi.com In this compound, the sulfur atom and the pyridine nitrogen atom can act as a bidentate ligand, forming stable chelate complexes with various transition metals. These complexes themselves can be potent catalysts. For instance, thiourea-ligated copper and palladium complexes are active in various cross-coupling reactions. rsc.orgmdpi.com Substituted thioureas can also serve dual roles, acting as both a ligand and a reductant in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

Catalysis TypeRole of this compoundInteracting GroupsPotential Reactions
Organocatalysis Hydrogen-bond donor catalystThiourea (-NH-C(S)-NH-)Michael additions, Aldol reactions, Strecker reactions
Bifunctional catalystThiourea (H-donor) & Pyridine (base)Aza-Henry reactions, Morita-Baylis-Hillman reactions
Metal Catalysis Ligand for transition metalsThiourea (S-donor) & Pyridine (N-donor)Cross-coupling (Suzuki, Heck), Hydrogenation, C-H activation

Material Science Applications

The unique structural features of this compound make it a valuable component in the design of new materials with tailored properties.

Supramolecular chemistry heavily relies on non-covalent interactions to achieve molecular recognition, a process fundamental to sensing and self-assembly. Thiourea-based receptors are particularly effective in recognizing and binding anions through hydrogen bonds. nih.gov The acidic N-H protons of the thiourea group in this compound can form strong interactions with anions like fluoride, acetate (B1210297), and phosphate. nih.govacs.org

Furthermore, the pyridine nitrogen introduces an additional binding site and can participate in intramolecular hydrogen bonding, pre-organizing the receptor for guest binding. acs.org Receptors incorporating both pyridine and thiourea units have been successfully used to create colorimetric and fluorescent chemosensors for detecting specific ions. researchgate.netresearchgate.net The binding event alters the electronic properties of the molecule, leading to a measurable change in color or fluorescence. acs.org

The presence of the allyl group (–CH₂–CH=CH₂) provides this compound with the capability to undergo polymerization. This functional group can participate in standard polymerization reactions (e.g., free-radical, redox-initiated) to form polymers where the pyridinyl-thiourea moiety is a repeating side chain. A notable application involves the copolymerization of allyl thiourea with acrylic acid to produce polymers that act as depressants in froth flotation processes for mineral separation. google.comgoogle.com The resulting polymers leverage the metal-coordinating properties of the thiourea groups. google.com The bifunctional nature of the molecule could also be exploited in catalyst-driven polymerizations, such as the living ring-opening polymerization of lactones. nih.gov

While specific research detailing the use of this compound in dental materials is not prominent in the surveyed literature, its properties suggest potential applications. The ability of the allyl group to partake in polymerization is relevant for creating dental resin composites. Furthermore, the metal-coordinating ability of the thiourea and pyridine groups could be beneficial for adhesion to metal surfaces or for imparting antimicrobial properties to the formulation, an area where thiourea derivatives have shown promise.

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of Substituents on Biological Activities

While specific SAR studies on 1-Allyl-3-(pyridin-3-yl)thiourea are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous thiourea (B124793) derivatives. The biological activity of thiourea compounds is significantly influenced by the nature and position of substituents on the aromatic rings and the N-substituents.

For instance, in a series of arylthiourea derivatives, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance antibacterial activity nih.gov. The position of these substituents is also critical; for example, substitutions at the meta- and para-positions of a phenyl ring attached to the thiourea core have been found to be particularly effective in increasing antibacterial potency nih.gov. Halogen atoms, such as chlorine, when substituted on the aryl group, have also been demonstrated to contribute to improved antibacterial effects nih.gov.

In the context of this compound, modifications to the pyridyl ring could predictably alter its biological profile. The introduction of various functional groups at different positions on the pyridine (B92270) ring would likely modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substituent ModificationObserved/Predicted Impact on Biological ActivityReference Compound Class
Electron-withdrawing groups on aryl ringIncreased antibacterial activityN-aryl thiourea derivatives nih.gov
Halogen substitution on aryl ringEnhanced antibacterial activityPhenylthiourea derivatives nih.gov
Alkyl chain length (lipophilicity)Variable impact; optimal length crucial for membrane disruptionAlkyl-substituted thioureas nih.gov
Aryl vs. Alkyl substituents on thioureaN-aryl derivatives showed better antibacterial activityGeneral thiourea derivatives nih.gov

Role of Core Thiourea Moiety and Allyl/Pyridyl Groups

The biological activity of this compound is a composite of the contributions from its three primary structural components: the core thiourea moiety, the N-allyl group, and the N'-pyridyl group.

The thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore known to be responsible for a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitubercular effects nih.gov. Its ability to form hydrogen bonds and coordinate with metal ions is thought to be fundamental to its mechanism of action. The sulfur and nitrogen atoms of the thiourea group can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.

The pyridyl group , a six-membered heterocyclic aromatic ring containing a nitrogen atom, plays a significant role in defining the molecule's electronic and solubility characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can influence the compound's pharmacokinetic properties and its binding to target sites. The position of the nitrogen atom within the ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can have a profound impact on the molecule's activity, as it alters the electronic distribution and the vector of the dipole moment. The presence of a pyridine structure, particularly in a para-substituted manner relative to the thiourea linkage, has been associated with good inhibitory activity in antitubercular studies.

Pharmacophore Modeling for Activity Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. While a specific pharmacophore model for this compound has not been detailed in the available literature, models for related classes of compounds can provide a framework for understanding its potential key features.

A typical pharmacophore model for a thiourea derivative with biological activity might include:

Hydrogen Bond Donors: The N-H groups of the thiourea moiety.

Hydrogen Bond Acceptors: The sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridyl ring.

Hydrophobic/Aromatic Features: The allyl group and the pyridyl ring.

By analyzing a series of active and inactive analogs of this compound, a 3D pharmacophore model could be developed. Such a model would define the spatial relationships between these key features that are critical for optimal interaction with a biological target. This model could then be used in virtual screening of compound libraries to identify new molecules with similar pharmacophoric features and potentially improved activity, or to guide the rational design of new derivatives for synthesis and testing. For instance, pharmacophore-based virtual screening has been successfully applied to identify novel cytotoxic agents bearing urea (B33335)/thiourea moieties.

Pharmacophoric FeaturePotential Contribution to ActivityStructural Origin in this compound
Hydrogen Bond DonorInteraction with target protein residuesN-H groups of the thiourea core
Hydrogen Bond AcceptorInteraction with target protein residuesThione sulfur (C=S) and Pyridyl nitrogen
Hydrophobic/Aromatic RegionHydrophobic interactions and π-stackingAllyl group and Pyridyl ring

Mechanistic Pathways of Biological Action (Molecular Level)

The precise molecular mechanism of action for this compound is not definitively established. However, based on studies of analogous thiourea derivatives, several potential mechanistic pathways can be proposed, particularly in the context of antibacterial activity.

One of the most explored molecular targets for thiourea derivatives is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication. Molecular docking studies on analogs of 1-allyl-3-benzoylthiourea (B5185869) have shown good interaction with the DNA gyrase subunit B receptor nih.gov. It is hypothesized that these compounds can bind to the ATP-binding site of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death. The thiourea moiety, along with its substituents, likely forms key interactions within the binding pocket of the enzyme.

Another potential mechanism involves the inhibition of other essential bacterial enzymes. Thiourea derivatives have been investigated as inhibitors of various enzymes involved in metabolic pathways that are crucial for bacterial survival.

At a broader level, the lipophilic character imparted by the allyl and pyridyl groups may facilitate the compound's ability to disrupt bacterial cell membranes, leading to a loss of cellular integrity and function.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

The advancement of research into 1-Allyl-3-(pyridin-3-yl)thiourea is intrinsically linked to the development of efficient and versatile synthetic methodologies. While conventional methods, such as the reaction between allyl isothiocyanate and 3-aminopyridine (B143674), provide a straightforward route, future research should focus on more innovative and sustainable approaches.

Future research in this area should include:

Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate the reaction, potentially leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. This approach offers advantages in terms of scalability, safety, and process control, which are crucial for industrial applications.

Enzymatic Synthesis: Exploring the potential of enzymes to catalyze the formation of the thiourea (B124793) linkage, offering a green and highly selective synthetic route.

Design and Synthesis of Derivatives with Enhanced Selectivity

The true potential of this compound likely lies in its derivatives. By systematically modifying its structure, it is possible to fine-tune its properties for specific biological targets or material applications. A key goal is to enhance selectivity, thereby increasing efficacy and reducing potential off-target effects.

Key strategies for derivative design include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for specific enzymes or receptors.

Modification of the Allyl Group: Altering the allyl moiety, for example, by creating more complex unsaturated systems or introducing functional groups, could impact the compound's reactivity and interaction with biological macromolecules.

Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems (e.g., pyrimidine, pyrazine, thiazole) while retaining the allylthiourea (B1665245) core could lead to the discovery of novel compounds with entirely different biological activity profiles. A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated that such modifications can lead to potent anti-cancer activity. nih.gov

A systematic structure-activity relationship (SAR) study of these new derivatives will be crucial to identify the key structural features responsible for any observed biological activity.

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding how this compound and its derivatives exert their effects at a molecular and cellular level is paramount for their rational development. Given the diverse activities of thiourea compounds, a broad range of mechanistic investigations is warranted.

Potential areas for mechanistic investigation include:

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those known to be modulated by thiourea derivatives, such as urease, tyrosinase, and various kinases.

Cellular Pathway Analysis: In the event of identifying a bioactive derivative, determining its impact on specific cellular signaling pathways is crucial. For example, research on a related urea (B33335) derivative identified the PI3K/Akt signaling pathway as a key target in chronic myeloid leukemia cells. nih.gov

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of active compounds.

Biophysical Interaction Studies: Using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental work can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

An integrated approach would involve:

Molecular Docking: In silico screening of virtual libraries of this compound derivatives against the binding sites of known drug targets to predict binding affinities and modes. This can help prioritize which compounds to synthesize and test experimentally.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and identify key residues involved in binding.

Quantum Mechanical (QM) Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, reactivity, and spectroscopic properties of the compounds, which can aid in understanding their mechanism of action. researchgate.net

Pharmacophore Modeling: Developing a 3D model of the essential structural features required for biological activity, which can then be used to design new molecules with improved potency and selectivity.

Recent studies on other novel compounds have demonstrated the power of integrating computational and experimental methods to identify potent and selective inhibitors for therapeutic targets. nih.gov

Potential in Emerging Therapeutic Areas

The diverse biological activities reported for thiourea derivatives suggest that this compound and its analogues could be explored for a wide range of therapeutic applications.

Promising therapeutic areas for investigation include:

Oncology: Many thiourea derivatives have shown potent anticancer activity. Future research could investigate the cytotoxic effects of this compound derivatives against various cancer cell lines and explore their potential as inhibitors of cancer-related enzymes.

Infectious Diseases: Thioureas have been reported to possess antibacterial, antifungal, and antiviral properties. Screening against a panel of clinically relevant pathogens could reveal new leads for anti-infective agents.

Neurodegenerative Diseases: Some thiourea compounds have been investigated for their potential in treating neurodegenerative disorders. Exploring the neuroprotective effects of this compound derivatives could be a fruitful area of research.

Analgesia: Research has shown that certain thiourea derivatives exhibit significant analgesic activity. unair.ac.id Investigating the pain-relieving properties of this compound could lead to the development of new non-opioid analgesics.

Development of Advanced Materials

Beyond the realm of medicine, the unique chemical structure of this compound makes it an interesting candidate for applications in materials science. The presence of sulfur and nitrogen atoms, along with the pyridine ring, suggests potential for metal coordination and surface interactions.

Potential applications in materials science include:

Corrosion Inhibitors: Thiourea derivatives are well-known for their ability to inhibit the corrosion of metals in acidic environments. researchgate.net The efficacy of this compound as a corrosion inhibitor for steel and other alloys should be systematically evaluated.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and thiourea sulfur atoms could act as coordination sites for metal ions, enabling the formation of novel MOFs with interesting catalytic, sensing, or gas storage properties.

Sensors: The ability of the thiourea moiety to interact with specific analytes could be harnessed to develop chemical sensors. For example, derivatives could be designed to selectively bind to heavy metal ions or specific anions.

Polymer Science: The allyl group provides a site for polymerization, allowing for the incorporation of the this compound unit into polymer chains to create functional materials with unique properties.

By systematically addressing these research gaps and exploring the outlined future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Allyl-3-(pyridin-3-yl)thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via the Dains’ method, involving the reaction of an in situ-generated acyl/aroyl isothiocyanate (from acid chloride and ammonium thiocyanate) with 3-aminopyridine derivatives. Dry acetone or acetonitrile is preferred to minimize side reactions. Yield optimization requires controlled stoichiometry (1:1 molar ratio of isothiocyanate to amine) and reflux conditions (60–80°C, 4–6 hours). Purification via recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • Spectroscopy : FT-IR confirms thiourea C=S stretching (1250–1350 cm⁻¹) and pyridyl N–H absorption (~3300 cm⁻¹). NMR (¹H/¹³C) identifies allyl protons (δ 5.1–5.8 ppm) and pyridine ring signals (δ 7.3–8.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms the planar geometry of the thiourea moiety and pyridine ring orientation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., allyl chloride).
  • Emergency Measures : Flush eyes/skin with water for 15 minutes upon contact. Store in a locked cabinet away from oxidizers .

Advanced Research Questions

Q. How does this compound interact with metal ions in coordination chemistry, and what factors dictate its ligand behavior?

  • Methodological Answer :

  • Coordination Studies : The thiourea S atom and pyridine N atom act as donor sites. Titration with metal salts (e.g., Cu²⁺, Zn²⁺) in methanol, monitored via UV-Vis (charge-transfer bands at 350–450 nm) and cyclic voltammetry, reveals 1:1 or 1:2 metal-ligand ratios. Steric hindrance from the allyl group reduces binding efficiency compared to non-allylated analogs .
  • Theoretical Framework : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electron density distribution and predict stability constants .

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly enzyme inhibition?

  • Methodological Answer :

  • In Vitro Assays :
  • Acetylcholinesterase Inhibition : Follow Ellman’s method, using acetylthiocholine iodide as substrate and monitoring thiocholine production at 412 nm. IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .
  • Dose-Response Analysis : Use a factorial design (e.g., 3×3 matrix) to test concentration (1–100 μM) and pH (6.5–7.5) effects. ANOVA identifies significant variables .
  • Control Strategies : Compare with known inhibitors (e.g., donepezil) and validate via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can contradictory data on the compound’s bioactivity (e.g., anticancer vs. antimicrobial potency) be resolved?

  • Methodological Answer :

  • Data Triangulation : Replicate assays across multiple cell lines (e.g., MCF-7 for breast cancer, HEK293 for toxicity) and bacterial strains (Gram+/−).
  • Mechanistic Studies : RNA sequencing or proteomics identifies differential gene/protein expression patterns. For example, upregulated apoptosis markers (caspase-3) in cancer cells vs. disrupted membrane integrity in bacteria .
  • Statistical Rigor : Apply Benjamini-Hochberg correction for false discovery rates in high-throughput datasets .

Q. What theoretical frameworks guide the study of this compound’s reactivity and applications?

  • Methodological Answer :

  • Conceptual Basis :
  • Hammett Constants : Predict substituent effects on thiourea’s nucleophilicity. The allyl group’s +I effect enhances S-atom reactivity in SN2 reactions .
  • Molecular Docking : AutoDock Vina models interactions with enzyme active sites (e.g., acetylcholinesterase) to rationalize structure-activity relationships .
  • Interdisciplinary Links : Connect synthetic chemistry to medicinal chemistry via the "lock-and-key" paradigm, emphasizing target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.